molecular formula C11H17NO3S B5696666 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide

3-isopropyl-4-methoxy-N-methylbenzenesulfonamide

Cat. No. B5696666
M. Wt: 243.32 g/mol
InChI Key: QPRHXPJUBKGWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isopropyl-4-methoxy-N-methylbenzenesulfonamide, also known as PMX205, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

3-isopropyl-4-methoxy-N-methylbenzenesulfonamide works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell proliferation. By inhibiting NF-κB, 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide reduces inflammation and slows down the growth of cancer cells.
Biochemical and Physiological Effects:
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has also been shown to reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, one limitation of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide is that it has low bioavailability, which means that it may not be effective when administered orally.

Future Directions

There are several future directions for the study of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide. One area of research is the development of more effective delivery methods for the compound, such as nanoparticles or liposomes, which could increase its bioavailability. Another area of research is the investigation of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide's potential use in combination with other drugs for the treatment of cancer and other inflammatory conditions. Finally, further studies are needed to fully understand the mechanism of action of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide and its potential therapeutic applications.
In conclusion, 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide-based compound that has shown promise in the treatment of inflammatory conditions and cancer. Its ability to inhibit NF-κB makes it a potentially valuable therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis method of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide involves the reaction of N-methyl-4-methoxybenzenesulfonamide with isopropylmagnesium chloride in the presence of a catalyst. This reaction yields 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide as a white crystalline solid.

Scientific Research Applications

3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its use in treating inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has also been studied for its potential use in treating cancer due to its ability to inhibit tumor growth.

properties

IUPAC Name

4-methoxy-N-methyl-3-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-8(2)10-7-9(16(13,14)12-3)5-6-11(10)15-4/h5-8,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRHXPJUBKGWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-methyl-3-(propan-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.